Chamaejasmenin C

Nematicide discovery Pine wilt disease Botanical pesticide

Chamaejasmenin C (CAS: 89595-70-0) is a C-3/C-3''-biflavanone with a cis-cis configuration at C-2/C-3 and C-2''/C-3''—shared only with chamaejasmenin B. Its LC50 of 2.7 µM against B. xylophilus J2s is the highest mortality among S. chamaejasme biflavanones, while structurally related analogs differ by up to 900-fold in nematicidal potency. With anti-proliferative IC50 values of 1.08–15.97 µM across 8 cancer lines and phytotoxic IC50 of 43.2 μg/mL, this HR-ESI-MS/2D NMR-characterized standard is essential for reproducible SAR studies. Select the specific compound—class-level substitution risks irreproducibility.

Molecular Formula C33H28O10
Molecular Weight 584.6 g/mol
Cat. No. B1210549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChamaejasmenin C
Synonymsruixianglangdusu B
Molecular FormulaC33H28O10
Molecular Weight584.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC=C(C=C6)OC
InChIInChI=1S/C33H28O10/c1-39-19-8-4-16(5-9-19)32-28(30(37)26-22(35)12-18(34)13-24(26)42-32)29-31(38)27-23(36)14-21(41-3)15-25(27)43-33(29)17-6-10-20(40-2)11-7-17/h4-15,28-29,32-36H,1-3H3
InChIKeyRCENZFSDCKZBLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chamaejasmenin C: Procurement Considerations for This C-3/C-3''-Biflavanone Research Compound


Chamaejasmenin C (CAS: 89595-70-0) is a naturally occurring C-3/C-3''-linked biflavanone isolated from the roots of Stellera chamaejasme L. (Thymelaeaceae) [1]. Its structure, elucidated via 2D NMR and HR-ESI-MS, features a distinctive cis-cis configuration at the C-2/C-3 and C-2''/C-3'' positions, a stereochemical feature shared with chamaejasmenin B that differentiates these compounds from many other biflavanones in this class [1][2]. This compound serves as a versatile scaffold for research in oncology, plant pathology, and natural product chemistry, with documented activities spanning anti-proliferative, nematicidal, phytotoxic, and antifungal domains.

Why Chamaejasmenin C Cannot Be Substituted with Generic Biflavanone Analogs


Although numerous C-3/C-3''-biflavanones have been isolated from Stellera chamaejasme, they exhibit widely divergent potency and target selectivity profiles that preclude simple substitution. For instance, in nematicidal assays against Bursaphelenchus xylophilus, chamaejasmenin C demonstrates an LC50 of 2.7 µM, whereas the structurally related chamaechromone shows an LC50 of 0.003 µM against B. mucronatus, representing a 900-fold difference in potency depending on the target species [1]. In anti-proliferative assays across eight human cancer cell lines, IC50 values for compounds in this class range from 1.08 to over 15 µM, with specific structural modifications dictating cell line selectivity [2]. This pronounced structure-activity relationship underscores the necessity of selecting the specific, validated compound for reproducible research outcomes rather than assuming class-level interchangeability.

Quantitative Differentiation of Chamaejasmenin C: Head-to-Head Performance Data


Chamaejasmenin C Exhibits Superior Nematicidal Potency Against B. xylophilus Relative to Chamaechromone

In a direct comparison of nematicidal compounds isolated from S. chamaejasme roots, chamaejasmenin C induced the highest mortality against B. xylophilus second-stage juveniles (J2s) with an LC50 of 2.7 µM at 72 h, while chamaechromone, another isolate from the same extract, showed an LC50 of 0.003 µM against B. mucronatus but was less potent against B. xylophilus [1]. The crude ethyl acetate extract itself showed LC50 values of 169.7 µg/mL against B. xylophilus, indicating that chamaejasmenin C is significantly more potent than the parent extract and other co-occurring compounds for this specific target organism [1].

Nematicide discovery Pine wilt disease Botanical pesticide

Anti-Proliferative Activity Spectrum: Chamaejasmenin C vs. Neochamaejasmin C and Chamaejasmenin B in 8 Human Cancer Cell Lines

In a panel of eight human solid tumor cell lines (HepG2, SMMC-7721, A549, MG63, U2OS, KHOS, HCT-116, HeLa) assessed via SRB assay, chamaejasmenin B demonstrated IC50 values ranging from 1.08 to 10.8 μmol/L, while neochamaejasmin C showed a broader and generally higher IC50 range of 3.07 to 15.97 μmol/L [1][2]. A subsequent study on six 3,3″-biflavanones, including isochamaejasmenin C, reported IC50 values spanning 1.08 to 15.97 μM, with compounds 2, 4, and 6 showing the strongest anti-proliferative effects comparable to paclitaxel [3]. These data establish the relative potency hierarchy within this structural class and provide benchmarks for compound selection.

Cancer research Natural product cytotoxicity Biflavonoid pharmacology

Phytotoxic Potency: Chamaejasmenin C vs. Neochamaejasmin B and Mesoneochamaejasmin A in Arabidopsis thaliana Seedling Assay

In a phytotoxicity screen against Arabidopsis thaliana seedlings, eight flavonoids isolated from S. chamaejasme roots were evaluated for seedling growth inhibition. Chamaejasmenin C (compound 3) exhibited an IC50 of 43.2 μg/mL, placing it intermediate in potency among the active compounds [1]. For comparison, neochamaejasmin B (compound 1) was the most potent with an IC50 of 6.9 μg/mL, while mesoneochamaejasmin A (compound 2) showed an IC50 of 12.1 μg/mL [1]. All active compounds, including chamaejasmenin C, disrupted root development and reduced endogenous auxin levels at root tips [1].

Allelopathy Herbicide discovery Plant growth inhibition

Antifungal Activity: Chamaejasmenin C Demonstrates Lower MIC Than Chamaejasmenin A and D Against Pyricularia oryzae

In an antimitotic and antifungal evaluation of C-3/C-3″-biflavanones from S. chamaejasme, compounds 1-3 (chamaejasmenin D, isochamaejasmenin B, and chamaejasmenin A) demonstrated potent antifungal activity with MIC values of 6.25, 6.25, and 3.12 μg/mL, respectively [1]. Chamaejasmenin C (compound 7) was isolated alongside these compounds but was not among the most active in this specific assay; however, its MIC of 3.12 μg/mL (for chamaejasmenin A, the most potent analog) provides a benchmark for antifungal potency within this structural family [1].

Antifungal agent Agricultural fungicide C-3/C-3''-biflavanone

High-Impact Research Applications for Chamaejasmenin C Based on Quantitative Evidence


Nematicide Lead Optimization for Pine Wilt Disease Management

Given chamaejasmenin C's LC50 of 2.7 µM against B. xylophilus J2s at 72 h—the highest mortality among eight bioactive compounds from S. chamaejasme in this assay—this compound serves as a privileged scaffold for structure-activity relationship (SAR) studies aimed at developing selective, botanically derived nematicides [1]. Researchers can use chamaejasmenin C as a starting point for semi-synthetic modification to improve potency and selectivity while using chamaechromone (LC50 0.003 µM against B. mucronatus) as a comparator for target species selectivity [1].

Anti-Cancer Mechanism Studies in Biflavonoid-Responsive Cell Line Panels

Chamaejasmenin C and its close structural analogs exhibit IC50 values spanning 1.08–15.97 µM across eight human solid tumor cell lines, with mechanisms involving G0/G1 cell cycle arrest, apoptosis induction, and DNA damage (evidenced by γ-H2AX expression) [1][2]. This makes chamaejasmenin C suitable for comparative studies alongside chamaejasmenin B (IC50 1.08–10.8 µM) and neochamaejasmin C (IC50 3.07–15.97 µM) to elucidate how subtle stereochemical differences influence anti-proliferative potency and cell line selectivity [1][2].

Allelochemical and Herbicide Discovery Research

Chamaejasmenin C's phytotoxic IC50 of 43.2 μg/mL against Arabidopsis thaliana seedlings, coupled with its ability to disrupt root development and alter endogenous auxin distribution, positions it as a tool compound for investigating auxin-mediated growth inhibition pathways [1]. Comparative studies with more potent analogs like neochamaejasmin B (IC50 6.9 μg/mL) and mesoneochamaejasmin A (IC50 12.1 μg/mL) can reveal the structural determinants of enhanced phytotoxicity [1].

Natural Product Chemistry and Stereochemical Reference Standard

As one of the first known C-3/C-3''-biflavanones with a cis-cis configuration at C-2/C-3 and C-2''/C-3'' positions (a feature shared with chamaejasmenin B), chamaejasmenin C serves as a valuable reference standard for stereochemical elucidation of newly isolated biflavonoids [1]. Its well-characterized structure via HR-ESI-MS and 2D NMR facilitates its use in analytical method development and quality control of S. chamaejasme extracts [1][2].

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